1-(4-Bromobenzyl)-1H-1,2,4-triazole

概述

描述

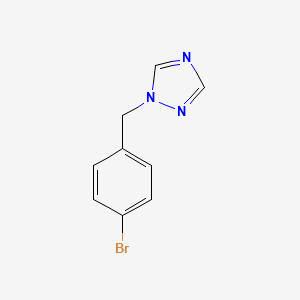

1-(4-Bromobenzyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the bromobenzyl group attached to the triazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)-1H-1,2,4-triazole typically involves the reaction of 4-bromobenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

化学反应分析

Reactivity of the Bromobenzyl Group

The 4-bromobenzyl substituent enables nucleophilic aromatic substitution (SNAr) and cross-coupling reactions :

-

Suzuki-Miyaura Coupling : The bromine atom can be replaced with aryl/heteroaryl groups using Pd catalysts. For example, analogs like 1-(3-bromobenzyl)-4-phenyl-1H-1,2,3-triazole undergo coupling to form biaryl derivatives .

-

Nucleophilic Substitution : Reactions with amines or thiols yield substituted benzyltriazoles .

Triazole Ring Reactivity

The 1,2,4-triazole core participates in cycloadditions , alkylation , and coordination chemistry :

-

Cycloaddition Reactions : The triazole’s N2 and N4 positions react in Huisgen 1,3-dipolar cycloadditions with alkynes or nitriles .

-

Metal Coordination : The triazole nitrogen atoms bind to transition metals (e.g., Cu, Ag), forming complexes used in catalysis .

Functionalization via Hydrazide Intermediates

1-(4-Bromobenzyl)-1H-1,2,4-triazole derivatives are synthesized via hydrazide intermediates:

-

Hydrazinolysis : Methyl 1-bromobenzyl triazole-4-carboxylate reacts with hydrazine hydrate to form carbohydrazides .

-

Thiosemicarbazide Formation : Subsequent treatment with isothiocyanates yields thiosemicarbazides, which cyclize to triazolethiones under basic conditions .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazinolysis | Ethanol, reflux | 1-(4-Bromobenzyl)triazole-4-carbohydrazide | 80–92% |

| Cyclization to Thiols | NaOH (10%), reflux | 5-Substituted-1,2,4-triazole-3-thiol | 52–88% |

Biological Activity Modulation

Derivatives of this compound show enhanced bioactivity:

-

Antibacterial Agents : Analogous 1,2,4-triazoles exhibit MIC values as low as 0.25 µg/mL against MRSA .

-

Anticancer Potential : Bromobenzyl groups improve lipophilicity, aiding cellular uptake .

Spectroscopic Data

Key NMR signals for related analogs :

-

¹H NMR (CDCl₃) : δ 5.51 (s, 2H, CH₂), 7.22–7.88 (m, aromatic H), 8.60 (s, 1H, triazole-H).

-

¹³C NMR : Peaks at 53.0 (CH₂), 123.4–148.1 (aromatic C), 135.8 (triazole-C).

Thermal and Oxidative Stability

1,2,4-Triazoles are stable under acidic and oxidative conditions but decompose above 200°C . The bromobenzyl group enhances thermal stability compared to non-halogenated analogs .

科学研究应用

1-(4-Bromobenzyl)-1H-1,2,4-triazole has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

作用机制

The mechanism of action of 1-(4-Bromobenzyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes or receptors, leading to inhibition or activation of specific biological pathways. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

相似化合物的比较

Similar Compounds

- 1-(4-Chlorobenzyl)-1H-1,2,4-triazole

- 1-(4-Methylbenzyl)-1H-1,2,4-triazole

- 1-(4-Fluorobenzyl)-1H-1,2,4-triazole

Uniqueness

1-(4-Bromobenzyl)-1H-1,2,4-triazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents, making this compound particularly valuable in certain applications.

生物活性

1-(4-Bromobenzyl)-1H-1,2,4-triazole is a compound that belongs to the 1,2,4-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this specific compound, highlighting its antibacterial, antifungal, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

The synthesis typically involves the reaction of 4-bromobenzyl bromide with hydrazine derivatives in the presence of appropriate catalysts. This method allows for the introduction of various substituents that can enhance biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance, studies have shown that compounds with a similar triazole core can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : The MIC values for various 1,2,4-triazole derivatives have been reported as low as against E. coli and Bacillus subtilis .

- Mechanism of Action : The antibacterial mechanism often involves inhibition of DNA-gyrase activity, which is crucial for bacterial DNA replication .

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 1-(4-Br-Bz)-Triazole | E. coli | 5 | 22 |

| 1-(4-Br-Bz)-Triazole | Bacillus subtilis | 10 | 18 |

Antifungal Activity

The antifungal properties of triazoles are well-documented. Compounds containing the triazole ring are known to inhibit ergosterol synthesis in fungi, making them effective antifungal agents.

- Clinical Relevance : Triazole derivatives are used in treating fungal infections such as candidiasis and aspergillosis. The effectiveness is often measured against standard antifungal drugs .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of triazole derivatives:

- Cell Line Studies : Compounds have shown cytotoxic effects against various cancer cell lines including HT29 (colon cancer) and MCF7 (breast cancer). For instance, modifications on the triazole core have led to increased antiproliferative activity .

- Mechanisms : The anticancer activity is attributed to apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored:

- Cytokine Modulation : Studies indicate that this compound can modulate cytokine release (e.g., TNF-α and IL-6), which plays a critical role in inflammatory responses .

Case Study 1: Antibacterial Screening

In a study conducted by Indian researchers, a series of triazole derivatives were synthesized and screened for antibacterial activity. The compound with a bromine substituent showed enhanced activity against resistant strains such as MRSA .

Case Study 2: Anticancer Evaluation

A comprehensive evaluation revealed that specific modifications to the triazole structure significantly increased cytotoxicity against cancer cell lines. The study suggested that further optimization could lead to novel anticancer therapeutics .

属性

IUPAC Name |

1-[(4-bromophenyl)methyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMRDIDKYYDTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。